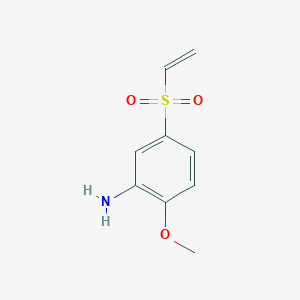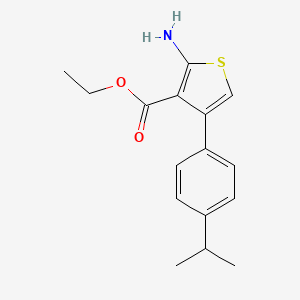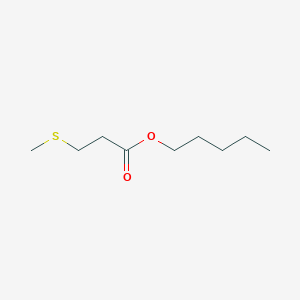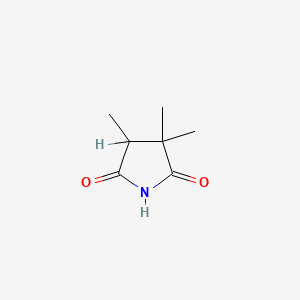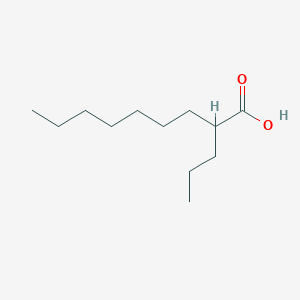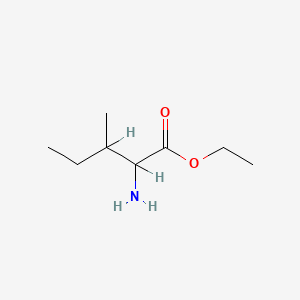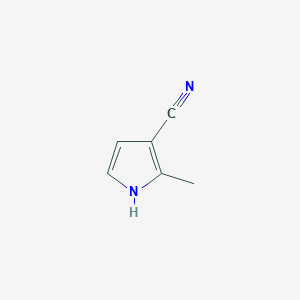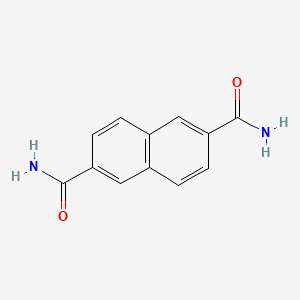
2,6-Naphthalenedicarboxamide
Descripción general
Descripción
2,6-Naphthalenedicarboxamide is an organic compound derived from naphthalene, characterized by the presence of two carboxamide groups attached to the 2 and 6 positions of the naphthalene ring. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthalenedicarboxamide typically involves the reaction of 2,6-naphthalenedicarboxylic acid with ammonia or amines. The process can be carried out under various conditions, including:
Direct Amidation: Heating 2,6-naphthalenedicarboxylic acid with ammonia or primary amines in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Catalytic Amidation: Using catalysts like palladium or platinum to facilitate the reaction between 2,6-naphthalenedicarboxylic acid and amines under milder conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Naphthalenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: 2,6-Diaminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,6-Naphthalenedicarboxamide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyesters and polyamides.
Materials Science: The compound serves as a building block for the development of metal-organic frameworks and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Naphthalenedicarboxamide involves its ability to form strong hydrogen bonds and π-π interactions due to the presence of carboxamide groups and the aromatic naphthalene ring. These interactions enable the compound to act as a nucleating agent, promoting the crystallization of polymers and other materials. The molecular targets and pathways involved include the formation of ordered supramolecular structures and the stabilization of specific crystal forms.
Comparación Con Compuestos Similares
- 2,6-Naphthalenedicarboxylic acid
- 1,4-Naphthalenedicarboxamide
- 2,6-Naphthalenedisulfonic acid
Comparison:
- 2,6-Naphthalenedicarboxylic acid: Unlike 2,6-Naphthalenedicarboxamide, this compound contains carboxylic acid groups instead of carboxamide groups, leading to different reactivity and applications.
- 1,4-Naphthalenedicarboxamide: This isomer has carboxamide groups at the 1 and 4 positions, resulting in distinct structural and chemical properties.
- 2,6-Naphthalenedisulfonic acid: This compound features sulfonic acid groups, which impart different solubility and reactivity characteristics compared to carboxamide groups.
This compound stands out due to its unique combination of structural rigidity and functional versatility, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
naphthalene-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHOTSOONQDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N)C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332208 | |
| Record name | 2,6-Naphthalenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46711-49-3 | |
| Record name | 2,6-Naphthalenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
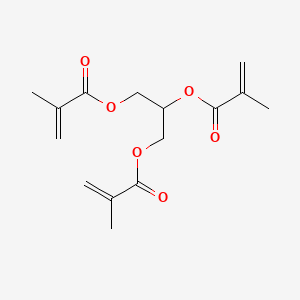

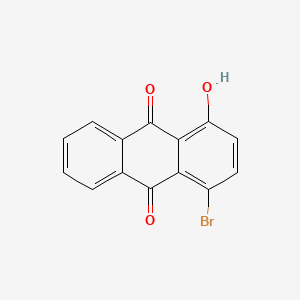
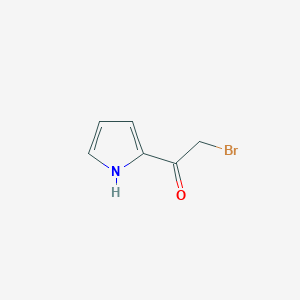
![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)
